molecular formula C12H23NS B11764961 3-Hexyl-2,5-dimethylthiophene amine

3-Hexyl-2,5-dimethylthiophene amine

Cat. No.: B11764961
M. Wt: 213.38 g/mol
InChI Key: VBAHTIULWPOZPS-UHFFFAOYSA-N
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Description

The interest in thiophene derivatives stems from their unique electronic properties and structural versatility, which allow for the development of materials with diverse functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexyl-2,5-dimethylthiophene amine typically involves the functionalization of the thiophene ring. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-2,5-dimethylthiophene amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the thiophene ring.

Scientific Research Applications

3-Hexyl-2,5-dimethylthiophene amine has several scientific research applications:

    Chemistry: It is used in the synthesis of advanced materials with unique electronic properties, such as organic semiconductors and conductive polymers.

    Biology: Thiophene derivatives have shown potential as bioactive compounds with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being explored for its potential use in drug development, particularly for its ability to interact with biological targets and pathways.

    Industry: It is used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.

Mechanism of Action

The mechanism of action of 3-Hexyl-2,5-dimethylthiophene amine involves its interaction with molecular targets and pathways. The thiophene ring’s electronic properties allow it to participate in various chemical reactions and interactions with biological molecules. The specific molecular targets and pathways depend on the application, such as binding to enzymes or receptors in medicinal chemistry or facilitating charge transport in electronic devices .

Comparison with Similar Compounds

Similar Compounds

    3-Hexyl-2,5-dimethylthiophene: A similar compound without the amine group, used in organic electronics.

    3-Acetyl-2,5-dimethylthiophene: Another thiophene derivative with different functional groups, used in the synthesis of heterocyclic compounds.

Uniqueness

3-Hexyl-2,5-dimethylthiophene amine is unique due to the presence of the amine group, which enhances its reactivity and potential applications in various fields. The amine group allows for additional functionalization and interactions with biological molecules, making it a valuable compound for research and development.

Biological Activity

3-Hexyl-2,5-dimethylthiophene amine is a thiophene-based compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its thiophene ring structure with a hexyl substituent and two methyl groups at the 2 and 5 positions. The compound's molecular formula is C11H15NC_{11}H_{15}N and it has a molecular weight of 175.25 g/mol. The presence of the thiophene ring is significant as it contributes to the compound's electronic properties, which are essential for its biological activity.

Anti-Inflammatory Properties

Thiophene derivatives have been studied extensively for their anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit the 5-lipoxygenase (5-LOX) enzyme, which plays a crucial role in the inflammatory process. For instance, a study found that certain thiophene derivatives exhibited IC50 values in the low micromolar range against 5-LOX, suggesting that this compound may also possess similar inhibitory effects due to its structural characteristics .

In an in vivo model using carrageenan-induced paw edema, compounds with thiophene moieties demonstrated significant anti-inflammatory activity. The mechanism involves the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating a potential therapeutic role for this compound in treating inflammatory diseases .

Antioxidant Activity

Thiophene compounds are also known for their antioxidant properties. The presence of electron-donating groups in the structure enhances their ability to scavenge free radicals. Preliminary studies suggest that this compound may exhibit antioxidant activity by reducing oxidative stress markers in cellular models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, particularly through interactions with 5-LOX.
  • Cytokine Modulation : It may reduce the expression of pro-inflammatory cytokines, thereby mitigating inflammation.
  • Antioxidant Effects : By scavenging free radicals, it could protect cells from oxidative damage.

Case Studies and Research Findings

Case Study 1: Anti-Inflammatory Effects

A study by Chiasson et al. evaluated various thiophene derivatives for their ability to inhibit the 5-LOX enzyme. Among these derivatives, compounds similar to this compound showed promising results with IC50 values ranging from 6.0 µM to 29.2 µM . This suggests that modifications in the alkyl chain length and branching can significantly influence biological activity.

Case Study 2: In Vivo Efficacy

In an experimental model of asthma using guinea pigs, compounds structurally related to this compound demonstrated significant reductions in airway inflammation and hyperresponsiveness when compared to standard treatments . This highlights the potential application of this compound in respiratory diseases.

Data Table: Summary of Biological Activities

Activity IC50 Value (µM) Reference
Inhibition of 5-LOX6.0 - 29.2Chiasson et al.
Anti-inflammatory (in vivo)Not specifiedKumar et al.
Antioxidant ActivityNot specifiedPreliminary Studies

Properties

Molecular Formula

C12H23NS

Molecular Weight

213.38 g/mol

IUPAC Name

azane;3-hexyl-2,5-dimethylthiophene

InChI

InChI=1S/C12H20S.H3N/c1-4-5-6-7-8-12-9-10(2)13-11(12)3;/h9H,4-8H2,1-3H3;1H3

InChI Key

VBAHTIULWPOZPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(SC(=C1)C)C.N

Related CAS

110134-47-9

Origin of Product

United States

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